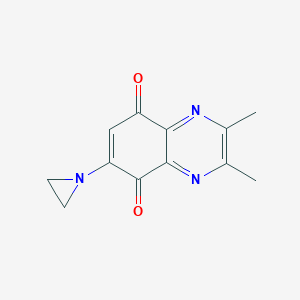![molecular formula C15H16O2 B11878306 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- CAS No. 183614-42-8](/img/structure/B11878306.png)
1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-1-oxaspiro[45]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure, which consists of a phenyl group attached to an oxaspirodecane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This process starts with the reaction of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the oxaspirocycle . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out at room temperature to moderate temperatures.
Industrial Production Methods
While specific industrial production methods for 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxaspirocycle into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro- or bromo-substituted phenyl oxaspirocycles, as well as oxidized or reduced forms of the spirocyclic structure.
Applications De Recherche Scientifique
4-phenyl-1-oxaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one, particularly its fungicidal activity, involves the inhibition of key enzymes in the fungal metabolic pathways. The compound targets specific enzymes, disrupting the synthesis of essential cellular components, leading to the death of the fungal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-acetyl-4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one: This compound shares a similar spirocyclic structure and exhibits fungicidal activity.
3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one: Another related compound with modifications on the phenyl ring, showing different biological activities.
Uniqueness
4-phenyl-1-oxaspiro[45]dec-3-en-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
183614-42-8 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H16O2/c16-14-11-13(12-7-3-1-4-8-12)15(17-14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Clé InChI |
GRNJWPJPXMADOB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)

![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)

![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)

